molecular formula C20H21NO6 B11010442 1-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-proline

1-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-proline

Cat. No.: B11010442
M. Wt: 371.4 g/mol
InChI Key: KGRXOVGCSWWERT-NBFOKTCDSA-N
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Description

1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound featuring a unique structure that combines elements of chromen and pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID typically involves multiple steps. One common approach starts with the preparation of the chromen derivative, which is then coupled with a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly at the chromen and pyrrolidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromen derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: These compounds share a similar chromen structure and have various biological activities.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine moiety can have similar chemical properties and applications.

Uniqueness

1-[2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID is unique due to its combination of chromen and pyrrolidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

(2S)-1-[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H21NO6/c1-11(18(22)21-9-3-6-16(21)19(23)24)26-12-7-8-14-13-4-2-5-15(13)20(25)27-17(14)10-12/h7-8,10-11,16H,2-6,9H2,1H3,(H,23,24)/t11?,16-/m0/s1

InChI Key

KGRXOVGCSWWERT-NBFOKTCDSA-N

Isomeric SMILES

CC(C(=O)N1CCC[C@H]1C(=O)O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3

Origin of Product

United States

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